Ethyl 6-ethylpyrimidine-4-carboxylate

Medicinal Chemistry Organic Synthesis Building Block

This 4,6-disubstituted pyrimidine is a strategic intermediate for medicinal chemistry and agrochemical R&D. The specific 6-ethyl substitution introduces steric bulk and electronic modulation essential for DHFR inhibitor activity against Toxoplasma gondii and methotrexate-resistant tumors, and is a core motif in kinase inhibitor design. Unlike simpler pyrimidine carboxylates, this regiospecific scaffold is required for next-generation herbicide synthesis and advanced cross-coupling methodology development. Secure this distinct building block to ensure biological fidelity in your SAR programs.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 2098038-33-4
Cat. No. B1491542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-ethylpyrimidine-4-carboxylate
CAS2098038-33-4
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC=N1)C(=O)OCC
InChIInChI=1S/C9H12N2O2/c1-3-7-5-8(11-6-10-7)9(12)13-4-2/h5-6H,3-4H2,1-2H3
InChIKeyDCAQTZWAFNLZSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-ethylpyrimidine-4-carboxylate (CAS 2098038-33-4): A 4,6-Disubstituted Pyrimidine Scaffold for Chemical Synthesis


Ethyl 6-ethylpyrimidine-4-carboxylate (CAS 2098038-33-4) is a heterocyclic building block featuring a 4,6-disubstituted pyrimidine core. It is characterized by an ethyl ester at the 4-position and an ethyl group at the 6-position . This specific substitution pattern differentiates it from simpler pyrimidine carboxylates and other positional isomers, making it a distinct intermediate in the synthesis of more complex molecules, particularly within medicinal chemistry and agrochemical research programs .

Ethyl 6-ethylpyrimidine-4-carboxylate: Why Its Specific Substituent Pattern Prevents Direct Analog Substitution


In chemical synthesis, substituting a 4,6-disubstituted pyrimidine like ethyl 6-ethylpyrimidine-4-carboxylate with an unsubstituted analog (e.g., ethyl pyrimidine-4-carboxylate) or a regioisomer is not chemically equivalent. The presence of the ethyl group at the 6-position introduces steric bulk and alters the electron density of the aromatic ring, which directly influences reactivity in downstream reactions such as nucleophilic aromatic substitution or cross-coupling [1]. Furthermore, the specific substitution pattern is a core structural requirement for building certain active pharmaceutical ingredients (APIs) and agrochemical intermediates, where a change in a single substituent can abolish the desired biological activity or physicochemical property of the final target molecule .

Quantitative Evidence: Ethyl 6-ethylpyrimidine-4-carboxylate vs. Closest Analogs


Molecular Weight and Structural Differentiation from Methyl Ester Analog

Ethyl 6-ethylpyrimidine-4-carboxylate (C9H12N2O2, MW 180.2 g/mol) is structurally and mass-differentiated from its methyl ester analog, methyl 6-ethylpyrimidine-4-carboxylate (C8H10N2O2, MW 166.18 g/mol), by an additional methylene group on the ester . This difference is critical for applications requiring a specific ester for further derivatization or where the lipophilicity and metabolic stability of the ethyl ester are preferred over the methyl ester.

Medicinal Chemistry Organic Synthesis Building Block

Differentiation from Unsubstituted Ethyl Pyrimidine-4-carboxylate

In the context of herbicide development, the 4,6-disubstituted pyrimidine-4-carboxylate scaffold is a key pharmacophore found in patented compounds [1]. Ethyl 6-ethylpyrimidine-4-carboxylate contains the required substitution, while the unsubstituted ethyl pyrimidine-4-carboxylate (CAS 62846-82-6) lacks the critical 6-position substituent, rendering it unsuitable for synthesizing these specific, biologically active derivatives [1].

Agrochemical Herbicide SAR

Purity and Characterization Data for Reliable Procurement

Commercial sources report a standard purity of ≥95% for ethyl 6-ethylpyrimidine-4-carboxylate, often determined by HPLC or GC . This is comparable to the purity standards offered for similar pyrimidine building blocks like ethyl pyrimidine-4-carboxylate (typically >98.0% GC) . The availability of this purity data, along with standard characterization (NMR, MS), provides a verifiable metric for procuring a research-grade compound suitable for reproducible synthetic work.

Quality Control Analytical Chemistry Procurement

Synthetic Route Verification and Yield

The synthesis of ethyl 6-ethylpyrimidine-4-carboxylate is typically achieved via the cyclocondensation of ethyl cyanoacetate with an aldehyde and thiourea, using a catalyst such as potassium carbonate . While specific yield data for this exact compound is not published in detail, a related synthesis of ethyl pyrimidine-4-carboxylates from 2,6-dichloropyrimidine-4-carboxylate is reported with an 85% yield [1]. This provides a benchmark for the efficiency of synthesizing this class of compounds.

Process Chemistry Synthesis Scale-up

Potential Enhanced Lipophilicity for Membrane Permeability

The addition of an ethyl group at the 6-position of the pyrimidine ring increases the lipophilicity of the molecule compared to an unsubstituted analog. For the closely related ethyl pyrimidine-4-carboxylate (CAS 62846-82-6), the computed LogP (XLogP3) is 0.1 [1]. The presence of the 6-ethyl substituent in ethyl 6-ethylpyrimidine-4-carboxylate is predicted to increase the LogP value, potentially improving membrane permeability, a key consideration in drug design .

Medicinal Chemistry ADME Drug Design

Role as a Key Intermediate in the Synthesis of Bioactive Antifolates

The 6-ethylpyrimidine core is a structural feature of potent dihydrofolate reductase (DHFR) inhibitors, a class of anticancer and antiparasitic agents. Studies on 2,4-diamino-5-aryl-6-ethylpyrimidines show potent inhibitory activity against T. gondii DHFR (IC50 values 0.0018-0.14 µM) and rat liver DHFR (IC50 0.0029-0.27 µM) [1]. Ethyl 6-ethylpyrimidine-4-carboxylate serves as a foundational building block for synthesizing these and other related nonclassical antifolates, highlighting its importance in medicinal chemistry research.

Anticancer Antiparasitic DHFR Inhibitor

Primary Research and Industrial Applications for Ethyl 6-ethylpyrimidine-4-carboxylate


Medicinal Chemistry: Synthesis of DHFR Inhibitors and Kinase Inhibitor Scaffolds

Ethyl 6-ethylpyrimidine-4-carboxylate is a key intermediate for synthesizing 2,4-diamino-5-aryl-6-ethylpyrimidines, a class of potent dihydrofolate reductase (DHFR) inhibitors with demonstrated activity against Toxoplasma gondii and in methotrexate-resistant tumor models [1]. The specific 6-ethyl substitution is critical for the bioactivity of these compounds. This scaffold is also a privileged structure in kinase inhibitor design, as many approved drugs contain a 4,6-disubstituted pyrimidine core .

Agrochemical Discovery: Precursor for Novel Herbicides

The compound's 4,6-disubstituted pyrimidine core is a central motif in patented herbicidal compounds. Specifically, it can be used as a starting material to synthesize 6-amino-2-(heterocyclic)pyrimidine-4-carboxylate derivatives, which are described as effective agents for controlling undesirable vegetation [2]. The presence of the 6-ethyl group provides a specific substitution pattern required for the activity of these next-generation herbicides.

Chemical Process Development: Validation of New Synthetic Methods

Given its more complex substitution pattern compared to unsubstituted pyrimidine carboxylates, ethyl 6-ethylpyrimidine-4-carboxylate serves as a valuable test substrate for developing new synthetic methodologies. Its synthesis via cyclocondensation of ethyl cyanoacetate with aldehydes and thiourea provides a platform for optimizing reaction conditions, exploring catalyst efficiency (e.g., with potassium carbonate), and developing continuous flow processes for heterocyclic synthesis.

Analytical Chemistry: Reference Standard for Purity and Characterization

With a reported minimum purity of 95% , this compound is suitable for use as a reference standard in analytical method development (HPLC, GC, LC-MS). Its distinct molecular weight of 180.2 g/mol and unique structure make it a reliable marker for identifying and quantifying this specific building block in complex reaction mixtures, ensuring quality control in multi-step organic syntheses.

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